

Spectroscopic Profile of 4-Methoxybenzaldehyde: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **4-Methoxybenzaldehyde**

Cat. No.: **B044291**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **4-Methoxybenzaldehyde**, a key intermediate in the synthesis of various pharmaceuticals and fragrances. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering valuable data for compound identification, purity assessment, and structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The ^1H and ^{13}C NMR spectra of **4-Methoxybenzaldehyde** are characteristic and essential for its identification.

^1H NMR Data

The ^1H NMR spectrum of **4-Methoxybenzaldehyde** typically exhibits four distinct signals corresponding to the aldehydic proton, the aromatic protons, and the methoxy protons.

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
9.87 - 9.90	Singlet	-	Aldehyde (-CHO)
7.84 - 7.86	Doublet	8.6	2 x Aromatic CH (ortho to -CHO)
7.02	Doublet	8.6	2 x Aromatic CH (ortho to -OCH ₃)
3.84 - 3.91	Singlet	-	Methoxy (-OCH ₃)

Note: Chemical shifts can vary slightly depending on the solvent and concentration used.

¹³C NMR Data

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

Chemical Shift (δ) ppm	Assignment
190.03 - 190.9	Aldehyde Carbonyl (C=O)
163.79 - 164.6	Aromatic Quaternary Carbon (-C-OCH ₃)
131.18 - 132.0	2 x Aromatic CH (ortho to -CHO)
129.13 - 129.9	Aromatic Quaternary Carbon (-C-CHO)
113.52 - 114.3	2 x Aromatic CH (ortho to -OCH ₃)
54.85 - 55.6	Methoxy Carbon (-OCH ₃)

Note: Chemical shifts can vary slightly depending on the solvent and concentration used.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of **4-Methoxybenzaldehyde** shows

characteristic absorption bands for the aldehyde and ether functional groups, as well as the aromatic ring.

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3010	Medium	Aromatic C-H stretch
~2820 and ~2720	Medium	Aldehyde C-H stretch (Fermi doublet)[1]
~1702	Strong	C=O stretch (conjugated aldehyde)[1][2]
~1600, ~1575, ~1460	Medium-Strong	Aromatic C=C ring stretches[1]
~1250	Strong	C-O stretch (aryl ether)[2]
~820	Strong	C-H out-of-plane bend (para-disubstituted ring)[1]

Note: The exact peak positions can vary based on the sampling method.[1]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. The mass spectrum of **4-Methoxybenzaldehyde** provides information about its molecular weight and fragmentation pattern.

Mass-to-Charge Ratio (m/z)	Relative Intensity	Assignment
136	High	Molecular Ion [M] ⁺ [3]
135	High	[M-H] ⁺
108	Medium	[M-CO] ⁺
78	Low	[C ₆ H ₆] ⁺

Note: Fragmentation patterns can vary depending on the ionization method and energy.

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are crucial for reproducibility and data comparison.

NMR Spectroscopy Protocol

A general procedure for acquiring NMR spectra of **4-Methoxybenzaldehyde** is as follows:

- Sample Preparation: Dissolve approximately 5-10 mg of **4-Methoxybenzaldehyde** in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6).^[1] Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). Transfer the solution to a clean NMR tube.
- Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.
- ^1H NMR Acquisition: Use a standard proton pulse program. Acquire a sufficient number of scans to achieve a good signal-to-noise ratio. The spectral width is typically set from 0 to 12 ppm.
- ^{13}C NMR Acquisition: Use a standard carbon pulse program with proton decoupling.^[4] A larger number of scans is often required due to the low natural abundance of ^{13}C .^[4] The spectral width is typically set from 0 to 220 ppm.^{[1][4]}
- Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID) to obtain the final spectrum. Reference the spectrum to the TMS signal at 0 ppm.

IR Spectroscopy Protocol (KBr Pellet Method)

A common method for obtaining an IR spectrum of a solid sample like **4-Methoxybenzaldehyde** is the KBr pellet technique:^[1]

- Sample Preparation: Grind a small amount (1-2 mg) of **4-Methoxybenzaldehyde** with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.^[1]

- Pellet Formation: Place the powder into a pellet press and apply high pressure to form a thin, transparent KBr pellet.[1]
- Data Acquisition: Place the KBr pellet in the sample holder of the IR spectrometer and acquire the spectrum.[1] A background spectrum of air is typically recorded first and subtracted from the sample spectrum.[1]

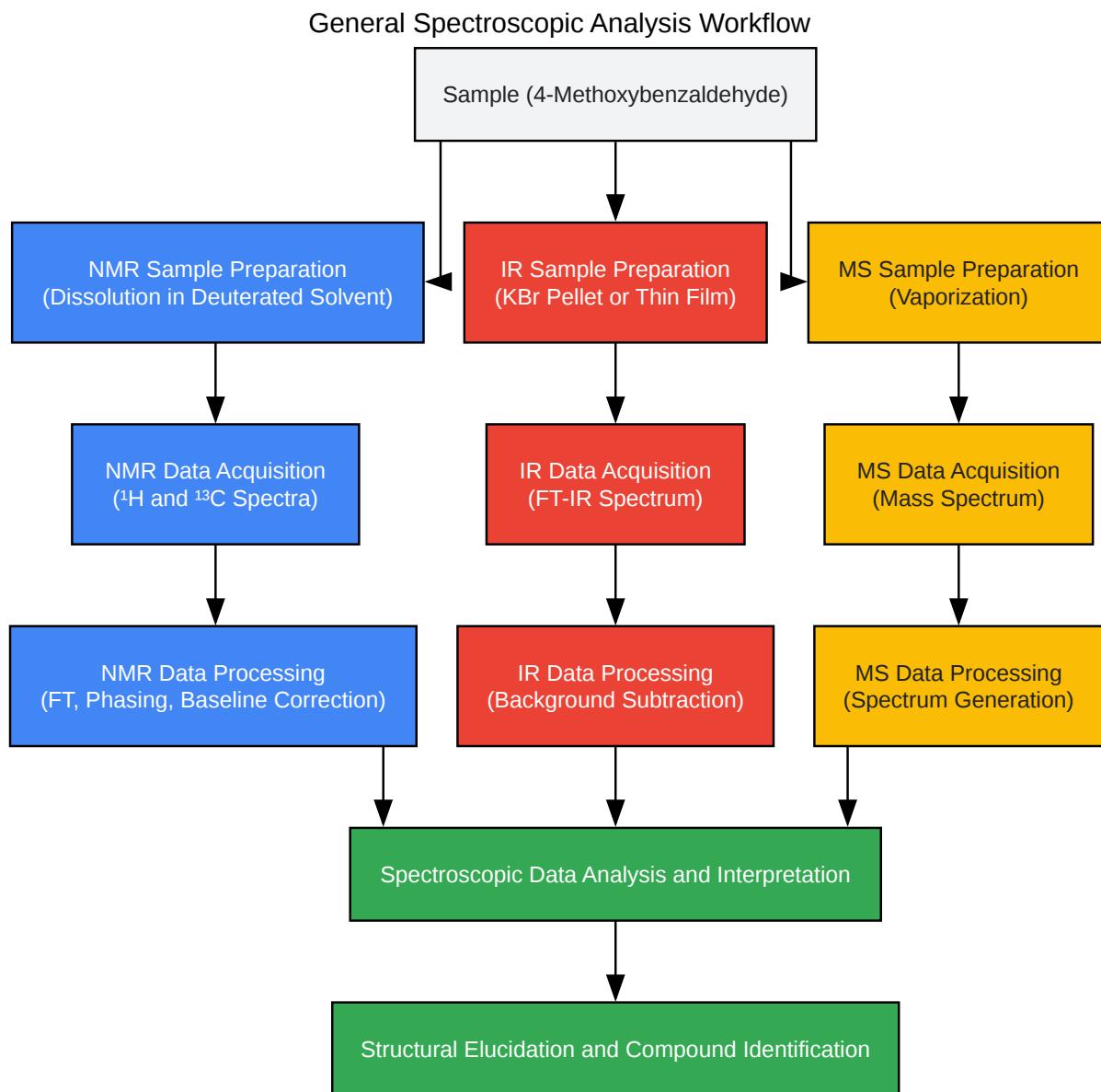
Mass Spectrometry Protocol (Electron Ionization - EI)

A general procedure for obtaining an EI-MS spectrum is as follows:

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a volatile compound like **4-Methoxybenzaldehyde**, this can be done via a direct insertion probe or through a gas chromatograph (GC-MS). The sample is vaporized in a high vacuum environment.[1]
- Ionization: In the ionization chamber, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to lose an electron, forming a positively charged molecular ion ($[M]^+$), and to fragment into smaller, charged ions. [1]
- Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
- Detection: A detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **4-Methoxybenzaldehyde**.



[Click to download full resolution via product page](#)

Caption: Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. cheegg.com [cheegg.com]
- 3. cheegg.com [cheegg.com]
- 4. epfl.ch [epfl.ch]
- To cite this document: BenchChem. [Spectroscopic Profile of 4-Methoxybenzaldehyde: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b044291#spectroscopic-data-of-4-methoxybenzaldehyde-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com